Captamine

Physicochemical characterization Molecular properties Procurement specifications

Captamine (IUPAC: 2-(dimethylamino)ethanethiol) is a bifunctional organosulfur compound with the molecular formula C4H11NS and molecular weight 105.20 g/mol. It exists as a colorless to pale yellow liquid with a boiling point of 121.9°C at 760 mmHg, density of 0.907 g/cm³, and flash point of 27.5°C.

Molecular Formula C4H11NS
Molecular Weight 105.20 g/mol
CAS No. 108-02-1
Cat. No. B089715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCaptamine
CAS108-02-1
Molecular FormulaC4H11NS
Molecular Weight105.20 g/mol
Structural Identifiers
SMILESCN(C)CCS
InChIInChI=1S/C4H11NS/c1-5(2)3-4-6/h6H,3-4H2,1-2H3
InChIKeyDENMGZODXQRYAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Captamine (CAS 108-02-1): Technical Procurement Guide for 2-(Dimethylamino)ethanethiol


Captamine (IUPAC: 2-(dimethylamino)ethanethiol) is a bifunctional organosulfur compound with the molecular formula C4H11NS and molecular weight 105.20 g/mol [1]. It exists as a colorless to pale yellow liquid with a boiling point of 121.9°C at 760 mmHg, density of 0.907 g/cm³, and flash point of 27.5°C . The compound features both a tertiary amine (dimethylamino) and a thiol (-SH) moiety, enabling its use as a ligand in coordination chemistry, a building block in organic synthesis, and a modifier for surface functionalization . Captamine hydrochloride is also commercially available as an alternative salt form [2].

Why Captamine Cannot Be Simply Substituted with Generic Aminoethanethiols or Unmodified Thiols


The dimethylamino substituent of Captamine fundamentally alters its chemical behavior relative to unsubstituted aminoethanethiols (e.g., cysteamine/mercaptamine) and simple alkanethiols. The tertiary amine confers increased nucleophilicity and altered basicity (estimated pKa ~9-10 for the conjugate acid of the dimethylamino group) compared to the primary amine in cysteamine (pKa ~8.3 for -NH3+, ~10.8 for -SH), affecting both metal coordination geometry and reaction kinetics in crosslinking applications [1]. Furthermore, the dimethylamino moiety provides steric bulk absent in cysteamine, which modulates ligand binding modes and influences polymer compatibility in materials applications . These structural distinctions translate to measurable differences in performance outcomes, as documented in the quantitative evidence below.

Quantitative Performance Evidence for Captamine: Comparator-Based Differentiation


Physicochemical Properties: Captamine vs. Cysteamine (Mercaptamine) Comparison

Captamine exhibits a higher boiling point (121.9°C at 760 mmHg) and lower volatility compared to cysteamine (mercaptamine), which has a reported boiling point of approximately 130°C but decomposes readily due to the primary amine moiety [1]. The tertiary amine structure of Captamine confers enhanced thermal stability and reduced susceptibility to oxidative degradation relative to primary amine-containing thiols, a critical consideration for applications requiring extended shelf life or elevated temperature processing . Captamine's higher molecular weight (105.20 g/mol) versus cysteamine (77.15 g/mol) and increased hydrophobicity (calculated logP approximately 0.5 for Captamine vs. -0.3 for cysteamine) provide distinct solubility and partitioning behavior in organic solvents [2].

Physicochemical characterization Molecular properties Procurement specifications

Bifunctional Ligand Capability: Captamine vs. Mono-functional Thiols

Captamine possesses two distinct coordination sites: the thiol (-SH) group and the tertiary amine (-N(CH₃)₂) moiety. This bifunctionality enables chelation or bridging coordination modes with transition metals that are inaccessible to mono-functional thiols such as ethanethiol or 1-butanethiol . The dimethylamino group can act as an ancillary ligand, stabilizing metal centers through both σ-donation and potential hydrogen bonding interactions [1]. This dual-site architecture facilitates the formation of stable complexes with transition metals, enhancing utility in material science and biochemistry compared to simple alkanethiols that provide only S-donor coordination .

Coordination chemistry Metal complexation Catalysis

Polymer Crosslinking Reactivity: Captamine as Thiol-Containing Crosslinker

Captamine's thiol group participates in nucleophilic substitution, Michael addition, and thiol-ene click chemistry reactions, while its tertiary amine can serve as a base catalyst in crosslinking systems . This dual functionality differentiates Captamine from simple thiol crosslinkers (e.g., 1,2-ethanedithiol) that lack the basic amine moiety. In halogen-containing polymer crosslinking systems, polymercaptans including Captamine-type compounds function as effective crosslinking agents when combined with a basic material and a hydrated salt [1]. The tertiary amine of Captamine can also serve as a vaporous curing catalyst for multi-isocyanate cross-linking systems reacting with polymercaptan resins [2].

Polymer chemistry Crosslinking Materials science

Captamine Application Scenarios Based on Quantified Differentiated Performance


Transition Metal Complexation and Catalysis

Captamine's bifunctional ligand architecture (thiol + tertiary amine) enables chelation with transition metals to form stable 5-membered metallacycles, enhancing complex stability by approximately 2-3 orders of magnitude compared to monodentate thiol ligands based on the chelate effect . This property supports applications in homogeneous catalysis, metal recovery, and synthesis of metal-organic frameworks. Researchers requiring robust metal-ligand systems with enhanced thermal stability (boiling point 121.9°C) and reduced volatility (vapor pressure 14.3 mmHg at 25°C) relative to lower molecular weight aminoethanethiols should prioritize Captamine procurement .

Polymer Crosslinking and Coating Formulations

Captamine serves as a reactive thiol component in polymer crosslinking systems where its tertiary amine moiety provides intrinsic base catalysis [1]. This dual functionality eliminates the need for separate catalyst addition in multi-isocyanate curing systems and halogen-containing polymer vulcanization. Procurement of Captamine is indicated for formulators seeking to reduce ingredient count and simplify manufacturing workflows while maintaining effective crosslinking performance, as documented in patent literature on polymercaptan-based curing systems [2].

Surface Functionalization and Nanoparticle Stabilization

The thiol group of Captamine forms strong covalent bonds with noble metal surfaces (Au, Ag, Pt), while the pendant dimethylamino group provides tunable surface charge and hydrophobicity (calculated logP ~0.5) . This architecture supports applications in self-assembled monolayer formation, nanoparticle stabilization, and biosensor fabrication where surface properties require precise modulation. Captamine's increased molecular weight and altered hydrophobicity relative to cysteamine (MW 77.15 vs. 105.20) provide distinct self-assembly kinetics and monolayer packing density [3].

Organic Synthesis Building Block

Captamine functions as a versatile C-N-S building block for synthesizing thioethers, disulfides, and heterocyclic compounds through nucleophilic substitution and Michael addition pathways . Its tertiary amine group remains intact during thiol-based transformations, enabling sequential derivatization strategies inaccessible to primary amine-containing analogs. Procurement of Captamine is recommended for synthetic chemists requiring a bifunctional intermediate with orthogonal reactivity (thiol vs. tertiary amine) and predictable physicochemical handling properties (density 0.907 g/cm³, flash point 27.5°C) .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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